1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate
Description
This compound is a carbamate derivative featuring a 2-nitrophenyl group and a chiral (2R)-configured hydroxyethyl-catechol moiety. Its molecular formula is inferred as C₁₇H₁₇N₂O₇, with a molecular weight of approximately 361.33 g/mol (calculated from structural components).
Properties
Molecular Formula |
C17H18N2O7 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C17H18N2O7/c1-10(12-4-2-3-5-13(12)19(24)25)26-17(23)18-9-16(22)11-6-7-14(20)15(21)8-11/h2-8,10,16,20-22H,9H2,1H3,(H,18,23)/t10?,16-/m0/s1 |
InChI Key |
NPSOVAJKABVLMR-CSPPYYTDSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC[C@@H](C2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCC(C2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two major components:
- Preparation of the 1-(2-nitrophenyl)ethyl carbamate intermediate.
- Coupling this intermediate with the (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl moiety to form the final carbamate.
The carbamate formation is generally achieved by reacting an amine derivative with a suitable carbamoylating agent under controlled conditions.
Preparation of 1-(2-nitrophenyl)ethyl Carbamate Intermediate
- Starting Materials: 1-(2-nitrophenyl)ethanamine or its derivatives.
- Typical Reagents: Carbamoyl chlorides or Boc-protected reagents.
- Reaction Conditions:
- Use of bases such as triethylamine or potassium carbonate.
- Solvents like dichloromethane or tetrahydrofuran (THF).
- Temperature control, often 0°C to room temperature.
- Example Procedure:
Reaction of 1-(2-nitrophenyl)ethanamine with di-tert-butyl dicarbonate (Boc$$_2$$O) in the presence of triethylamine in dichloromethane at 0°C yields the Boc-protected carbamate intermediate with yields reported up to 90%.
Coupling with (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl Moiety
- Chiral Hydroxyethyl Component: Typically derived from protected or unprotected catechol derivatives.
- Coupling Methods:
- Carbamate formation via nucleophilic substitution or coupling agents such as di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh$$_3$$) in Mitsunobu-type reactions.
- Use of bases like sodium bis(trimethylsilyl)amide (NaHMDS) to deprotonate hydroxyl groups, facilitating nucleophilic attack.
- Reaction Conditions:
- Inert atmosphere (nitrogen or argon).
- Solvents like THF or dimethylformamide (DMF).
- Temperature ranges from 0°C to room temperature or slightly elevated (up to 80°C).
- Yields: Vary from 48% to quantitative (100%) depending on the method and purification.
Purification Techniques
- Flash chromatography on silica gel using gradients of ethyl acetate and hexane or dichloromethane.
- Washing organic layers with aqueous solutions (e.g., saturated sodium bicarbonate, hydrochloric acid, brine).
- Drying over anhydrous magnesium sulfate or sodium sulfate.
- Concentration under reduced pressure.
Data Tables Summarizing Preparation Methods
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc Protection of Amino Group | 1-(2-nitrophenyl)ethanamine + Boc$$_2$$O, triethylamine, DCM, 0°C, 30 min | 90 | High purity; standard carbamate intermediate |
| 2 | Mitsunobu Coupling | Boc-protected intermediate + (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl, DIAD, PPh$$_3$$, THF, rt, 16 h | 48-64 | Requires inert atmosphere; moderate yield |
| 3 | Nucleophilic Substitution | Deprotonation with NaHMDS, addition of 2-chloro-4-fluoro-1-nitrobenzene, THF, rt, 2 h | Up to 100 | Quantitative yield reported; careful temperature control needed |
| 4 | Purification | Silica gel chromatography, solvent gradients (EtOAc/Hexane or DCM/EtOAc) | N/A | Essential for removing impurities and byproducts |
Chemical Reactions Analysis
Types of Reactions
1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogues
Key Observations :
- The catechol group in the target compound distinguishes it from analogues like VM-3 (non-polar biphenyl) and (4-nitrophenyl) N-phenethylcarbamate (simple phenethyl).
- The ortho-nitro substitution in the target compound contrasts with the para-nitro group in , which affects electronic effects and steric interactions.
Key Observations :
Physicochemical Properties
Table 3: Physical and Spectral Data
Biological Activity
1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a nitrophenyl group and a carbamate functional group, which are known to influence its biological activity. The molecular formula is , with a molecular weight of 318.33 g/mol. The presence of the hydroxyl groups contributes to its solubility and reactivity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The dihydroxyphenyl moiety is known for its antioxidant properties, which may help in mitigating oxidative stress in biological systems.
- Enzyme Inhibition : Carbamates often act as enzyme inhibitors. This compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Cell Signaling Modulation : The structural components may interact with cell signaling pathways, influencing processes such as apoptosis and proliferation.
In Vitro Studies
Several studies have investigated the effects of this compound on various cell lines:
- Cytotoxicity : In vitro assays demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency against specific types of cancer cells.
- Antioxidant Capacity : The compound showed high radical scavenging activity in DPPH assays, suggesting strong antioxidant potential.
In Vivo Studies
Animal models have been used to evaluate the therapeutic potential:
- Tumor Growth Inhibition : In mouse models, administration of the compound resulted in reduced tumor growth rates compared to control groups.
- Biochemical Markers : Levels of oxidative stress markers were significantly lower in treated groups, indicating a protective effect against oxidative damage.
Case Studies
- Breast Cancer Model : A study involving a breast cancer model showed that treatment with 1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate led to a reduction in tumor size and improved survival rates.
- Neuroprotection : Another case study highlighted its neuroprotective effects in models of neurodegeneration, where it mitigated neuronal loss and inflammation.
Data Summary
The following table summarizes key findings from research studies on the biological activity of the compound:
Q & A
Q. What are the recommended synthetic routes for 1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate, and how are critical stereochemical elements controlled during synthesis?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of the (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethylamine intermediate. Carbamate formation is achieved via reaction with 1-(2-nitrophenyl)ethyl chloroformate under controlled pH (8–9) and low temperatures (0–5°C) to minimize racemization . Stereochemical control is critical; chiral pool synthesis or asymmetric catalysis (e.g., using chiral auxiliaries or enzymes) ensures retention of the (R)-configuration. Progress is monitored via TLC and NMR, with final purification by column chromatography using silica gel and gradient elution .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, with diagnostic peaks for the nitrophenyl (δ 7.5–8.5 ppm) and dihydroxyphenyl (δ 6.5–7.0 ppm) groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ ion) .
- Polarimetry : Verifies enantiomeric excess (ee) for the (R)-configured center .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations improve reaction design for synthesizing this compound?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, identifying energetically favorable pathways. The ICReDD framework ( ) integrates computational reaction path searches with experimental validation, optimizing parameters like solvent polarity, temperature, and catalyst loading. For example, simulating the carbamate-forming step can reduce side reactions (e.g., nitro group reduction) by adjusting electrophile reactivity .
Q. What strategies resolve contradictions between in vitro bioactivity data and computational predictions for this carbamate derivative?
Methodological Answer:
- Orthogonal Assays : Cross-validate using enzyme inhibition, cell viability (MTT assay), and binding affinity (SPR or ITC) to confirm target engagement .
- Meta-Analysis : Compare results across studies, accounting for variables like cell line heterogeneity, assay pH, and compound solubility. For instance, discrepancies in IC50 values may arise from differential membrane permeability in cancer vs. normal cells .
- Feedback Loops : Use computational models (e.g., QSAR) refined with experimental IC50 data to improve predictive accuracy .
Q. How should stability studies under physiological conditions be designed to evaluate this compound’s pharmacokinetic potential?
Methodological Answer:
- Buffer Systems : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes to assess metabolic degradation .
- Temperature Control : Conduct accelerated stability studies at 37°C (mimicking body temperature) and 4°C (storage conditions) .
- Analytical Monitoring : Use LC-MS to quantify degradation products (e.g., free catechol from carbamate hydrolysis) over 24–72 hours .
Q. What experimental approaches validate the compound’s interaction with biological targets like tyrosine kinases or antioxidant enzymes?
Methodological Answer:
- Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence to measure inhibition .
- Enzymatic Activity : Quantify ROS scavenging via DPPH assay or SOD-like activity using cytochrome C reduction .
- Structural Biology : Co-crystallization or cryo-EM to resolve binding modes with target proteins .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
Methodological Answer:
- Standardized Protocols : Use USP methods for solubility testing (e.g., shake-flask method with HPLC quantification) .
- Solvent Variability : Test in DMSO (stock solution) vs. aqueous buffers (PBS) to distinguish intrinsic solubility from formulation effects .
- Particle Size Analysis : Characterize crystallinity (via XRD) and particle size (DLS), as amorphous forms exhibit higher apparent solubility .
Methodological Innovations
Q. What advanced separation technologies enhance purification of this nitroaromatic carbamate?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
